Dimethyl(propan-2-yl)sulfanium iodide

Description

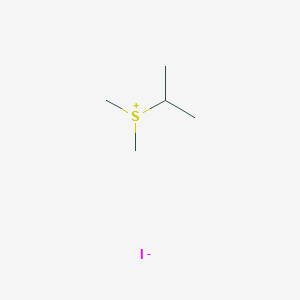

Dimethyl(propan-2-yl)sulfanium iodide is a quaternary sulfonium salt with the molecular formula $ \text{C}5\text{H}{13}\text{SI} $. It consists of a sulfur atom centrally bonded to two methyl groups, one isopropyl group, and an iodide counterion. Sulfanium salts are structurally analogous to ammonium salts but feature sulfur as the central atom, conferring distinct electronic and steric properties.

Properties

CAS No. |

65130-51-0 |

|---|---|

Molecular Formula |

C5H13IS |

Molecular Weight |

232.13 g/mol |

IUPAC Name |

dimethyl(propan-2-yl)sulfanium;iodide |

InChI |

InChI=1S/C5H13S.HI/c1-5(2)6(3)4;/h5H,1-4H3;1H/q+1;/p-1 |

InChI Key |

VEAKDKHELUXICW-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)[S+](C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(propan-2-yl)sulfanium iodide is synthesized through the reaction of thioethers with alkyl halides. A common method involves the reaction of dimethyl sulfide with iodomethane, which proceeds via a nucleophilic substitution mechanism (S_N2). The reaction can be represented as follows :

CH3–S–CH3+CH3–I→(CH3)3S+I−

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, solvent, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(propan-2-yl)sulfanium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation and reduction reactions, leading to the formation of different sulfur-containing species.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiolates. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonium salts, while oxidation reactions can produce sulfoxides and sulfones .

Scientific Research Applications

Dimethyl(propan-2-yl)sulfanium iodide has several scientific research applications, including:

Organic Synthesis: It is used as a precursor to sulfur ylides, which are valuable intermediates in carbon-carbon bond-forming reactions.

Biochemistry: Sulfonium compounds, including this compound, are studied for their role in biological methylation processes.

Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting sulfur-containing biomolecules.

Industrial Chemistry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl(propan-2-yl)sulfanium iodide involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to nucleophilic targets, facilitating various chemical transformations. This methylation process is crucial in both synthetic and biological contexts .

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Utility : Sulfanium salts with bulky substituents (e.g., isopropyl) show promise in stabilizing reactive intermediates, as seen in analogous phosphonium and iodonium systems .

- Limitations: Limited commercial availability and high hygroscopicity pose challenges for handling.

- Future Directions : Exploration of chiral sulfanium salts for asymmetric catalysis, inspired by advances in ammonium and phosphonium chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.